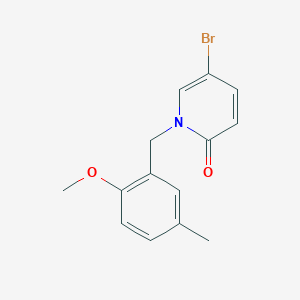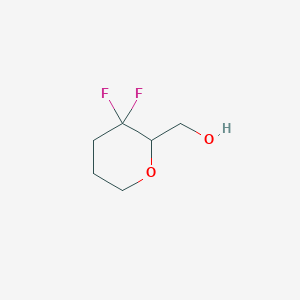
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol is a fluorinated organic compound with the molecular formula C6H10F2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, with two fluorine atoms attached to the third carbon and a hydroxymethyl group at the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol typically involves the fluorination of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-2-methanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the substitution of hydrogen atoms with fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of (3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol involves its interaction with molecular targets through its fluorine atoms and hydroxymethyl group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall reactivity and potential biological activity .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A non-fluorinated analog with similar structural features but different reactivity and properties.
2,2-Difluorotetrahydrofuran: Another fluorinated heterocycle with different ring structure and chemical behavior.
Fluorinated alcohols: Compounds with fluorine atoms and hydroxyl groups, but different ring structures and substitution patterns.
Uniqueness
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C6H10F2O2 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC名 |
(3,3-difluorooxan-2-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)2-1-3-10-5(6)4-9/h5,9H,1-4H2 |
InChIキー |
KIYZGHDTEUMZPO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(OC1)CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
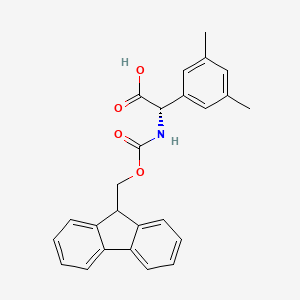
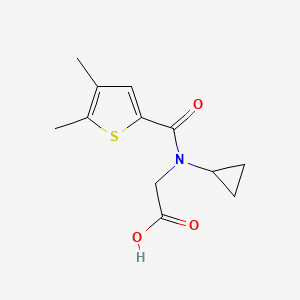
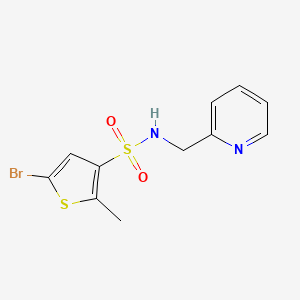
![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)
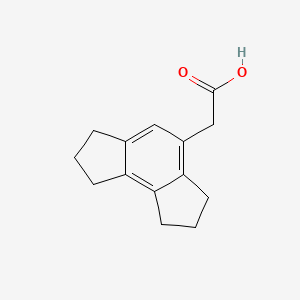
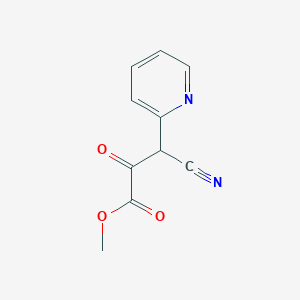
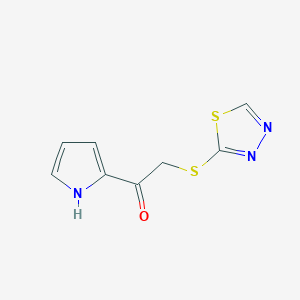
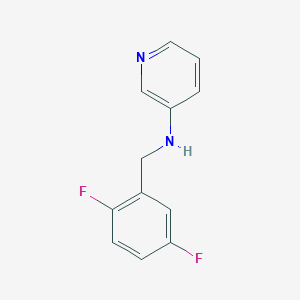
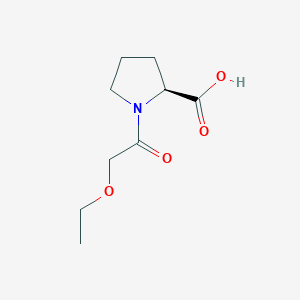
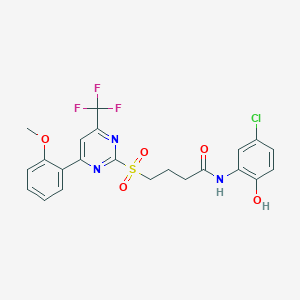
![1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902621.png)
